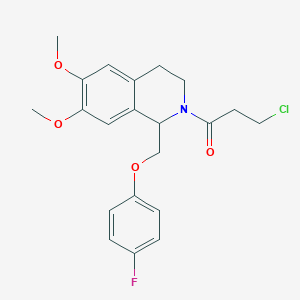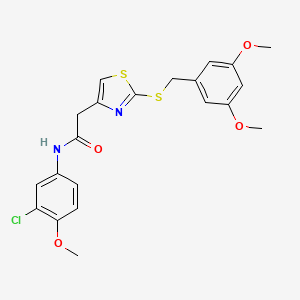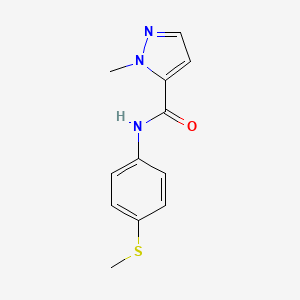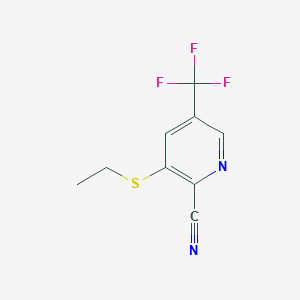
3-chloro-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-chloro-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one" is a complex molecule that appears to be related to the tetrahydroisoquinoline series, which are known for their biological activities, particularly in the context of dopamine antagonism and adrenergic blocking. The structure suggests the presence of a dihydroisoquinoline moiety, a fluorophenoxy group, and a chloropropanone segment, which may contribute to its pharmacological properties.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives has been reported, where the starting material, such as 1-(4-chlorobenzylamino)-2-methylpropan-2-ol, is treated with concentrated sulfuric acid to yield a chloro-substituted tetrahydroisoquinoline. This intermediate can then react with aryloxymethyl oxiranes to produce new propan-2-ol derivatives . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, involving the introduction of the 4-fluorophenoxy and dimethoxy groups at appropriate steps.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are significant in medicinal chemistry. The dihydroisoquinoline core is a common feature in molecules with neurological activity, as seen in the evaluation of isomeric tetrahydroisoquinolines as dopamine D-1 antagonists . The presence of a fluorophenoxy group may influence the molecule's ability to interact with biological targets, while the chloropropanone segment could play a role in the molecule's reactivity and metabolic stability.
Chemical Reactions Analysis
Chemical reactions involving tetrahydroisoquinolines typically include substitutions and modifications of the isoquinoline ring. The presence of electron-donating methoxy groups and the electron-withdrawing chloro and fluoro substituents can direct further chemical reactions, potentially affecting the reactivity of the molecule towards nucleophiles or electrophiles. The lactim-lactam tautomerism observed in hydroxyisoquinolines may also be relevant for the compound's chemical behavior, although the specific tautomeric form would depend on the solvent and the presence of other substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The lipophilicity of the molecule could be affected by the fluorophenoxy group, potentially enhancing its ability to cross biological membranes. The chlorine and fluorine atoms might also influence the compound's boiling point, solubility, and stability. The dimethoxy groups could contribute to the molecule's solubility in organic solvents, while the lactim-lactam tautomerism could affect its solubility and stability in different solvents .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Research on the Hofmann exhaustive methylation of analgesic tetrahydroisoquinolines demonstrates the possibilities of chemical transformations in this class of compounds, potentially leading to the synthesis of novel derivatives with unique properties (Rheiner & Brossi, 1962).
Tautomerism and Chemical Stability
- Studies on the tautomerism of hydroxyisoquinolines in various solvents shed light on the chemical stability and reactivity of isoquinoline derivatives, which can inform the design of new compounds with desired pharmacological or material properties (Evans, Smith, & Wahid, 1967).
Anti-inflammatory and Antibacterial Properties
- Synthesis of quinoline-attached furan-2(3H)-ones and their evaluation for anti-inflammatory, antibacterial activities, and reduced gastrointestinal toxicity suggests that isoquinoline derivatives can serve as frameworks for developing therapeutic agents (Alam et al., 2011).
Fluoroionophores and Sensing Applications
- The development of quinoline-containing calixarene fluoroionophores for metal ion sensing highlights the application of isoquinoline derivatives in analytical chemistry and environmental monitoring (Casnati et al., 2003).
Antihypoxic Activity
- Synthesis of N-R-amide hydrochlorides of dihydroquinoline carboxylic acid and their evaluation for antihypoxic activity indicate potential medical applications, particularly in conditions characterized by reduced oxygen availability (Ukrainets, Mospanova, & Davidenko, 2014).
Propriétés
IUPAC Name |
3-chloro-1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO4/c1-26-19-11-14-8-10-24(21(25)7-9-22)18(17(14)12-20(19)27-2)13-28-16-5-3-15(23)4-6-16/h3-6,11-12,18H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBKIXMRSJRCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)CCCl)COC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2508880.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2508881.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2508884.png)
![2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2508886.png)
![5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2508888.png)
![2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2508889.png)
![(1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride](/img/structure/B2508891.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2508894.png)
![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)


